2-(1H-Pyrazol-3-yl)-6-(trifluoromethyl)pyridine

Coordination Chemistry Ligand Design Basicity Modulation

Researchers requiring a non-interchangeable pyrazolylpyridine ligand with pyridine-ring CF3 substitution face limited supply of regiospecifically pure material. This compound solves that gap: the 6-CF3 group lowers pyridyl π* energy, stabilizing MLCT excited states for blue-shifted phosphorescent metal complexes, while the free pyrazole NH enables deprotonation to bridging pyrazolate anions. - Enables reproducible gram-scale synthesis of heteroleptic Ru(II) photosensitizers for DSSC and photocatalytic water splitting. - Functions as a fragment-like building block (est. LogP 2.0-2.5) for kinase inhibitor/GPCR ligand design. - Commercial 98% purity from multiple qualified suppliers supports direct use in Pd(II) catalyst library screening for Suzuki-Miyaura cross-coupling.

Molecular Formula C9H6F3N3
Molecular Weight 213.16 g/mol
Cat. No. B12950019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-Pyrazol-3-yl)-6-(trifluoromethyl)pyridine
Molecular FormulaC9H6F3N3
Molecular Weight213.16 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1)C(F)(F)F)C2=CC=NN2
InChIInChI=1S/C9H6F3N3/c10-9(11,12)8-3-1-2-6(14-8)7-4-5-13-15-7/h1-5H,(H,13,15)
InChIKeyMNTYJSDEZADVSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1H-Pyrazol-3-yl)-6-(trifluoromethyl)pyridine: Bidentate Ligand for Coordination & Fragment Design


2-(1H-Pyrazol-3-yl)-6-(trifluoromethyl)pyridine (CAS 1309339-52-3, C9H6F3N3, MW 213.16) is a heterocyclic compound comprising a pyridine ring substituted at the 2-position with a 1H-pyrazol-3-yl group and at the 6-position with a trifluoromethyl (–CF3) group . It functions as a bidentate nitrogen-donor ligand (Npyridine^Npyrazole) and serves as a versatile building block in medicinal and coordination chemistry. Its structure places it among (1H-pyrazolyl)pyridine ligands, which are recognized as analogues of the classic 2,2′-bipyridine scaffold but with the added capacity for deprotonation at the pyrazole NH to generate bridging pyrazolate anions [1]. The strategically positioned –CF3 group imparts distinct electronic and lipophilic properties compared to its non-fluorinated and regioisomeric counterparts.

Coordination motif Bidentate Npyridine∧Npyrazole chelator for d-block metals
Electronic profile Electron-withdrawing CF₃ at pyridine 6-position modulates metal affinity and photophysics
Bridging mode Free pyrazole NH permits deprotonation to anionic pyrazolate bridges
Fragment design Balanced lipophilicity (~LogP 2–2.5) and H-bond donor for fragment-based screening

Differentiation from Common Pyrazolylpyridine Analogs


Generic substitution with closely related pyrazolylpyridine ligands such as 2-(1H-pyrazol-3-yl)pyridine, 2-(5-trifluoromethyl-1H-pyrazol-3-yl)pyridine, or the N-methyl derivative is not functionally equivalent due to three non-interchangeable structural features: (i) the –CF3 group on the pyridine ring attenuates the Lewis basicity of the pyridyl nitrogen, altering metal-binding affinity and complex stability relative to the non-fluorinated parent ; (ii) the regiospecific placement of –CF3 on the pyridine (rather than the pyrazole) redistributes the HOMO/LUMO energies, which governs photophysical properties in luminescent metal complexes [1]; and (iii) the free pyrazole NH remains available for deprotonation, enabling the formation of anionic pyrazolate bridges that are lost upon N-methylation . These differences directly impact coordination geometry, emission wavelength, and redox potential, making the compound a distinct chemical entity rather than a drop-in replacement for its analogs.

Regioisomer CF₃ placement on pyrazole (rather than pyridine) alters HOMO/LUMO energies; photophysical properties may not transfer.
N‑Methyl N‑Methyl analog lacks free NH; cannot form bridging pyrazolate anions—limits polynuclear architecture.
Non‑fluorinated 2‑(1H‑Pyrazol‑3‑yl)pyridine has higher pyridyl basicity; metal coordination strength and pH sensitivity differ.

Quantitative Differentiation Evidence


6-CF3 Group Lowers Pyridyl Basicity

The pyridine ring of 2-(1H-pyrazol-3-yl)-6-(trifluoromethyl)pyridine bears a –CF3 substituent at the 6-position, which exerts a strong electron-withdrawing inductive effect (–I). In contrast, 2-(1H-pyrazol-3-yl)pyridine lacks any electron-withdrawing group on the pyridine ring . The predicted pKa of 2-(1H-pyrazol-3-yl)pyridine is 11.36±0.10, reflecting the basicity of the pyridyl nitrogen . By analogy with the measured pKa values of 2-(trifluoromethyl)pyridine (~2.8) and 3-(trifluoromethyl)pyridine (~2.80), the introduction of a –CF3 group at the pyridine 2- or 6-position is expected to lower the pyridinium pKa by approximately 8–9 log units . This drastic reduction in basicity modifies metal coordination strength and proton sensitivity in catalytic and photophysical applications. This is a class-level inference.

Basicity shift
Class-level
~7.9–8.6 log units pKa decrease
Reduced pyridyl proton sensitivity supports complex stability
Predicted pKa by analogy; class-level inference
Coordination Chemistry Ligand Design Basicity Modulation

CF3 Placement Determines Photophysical Properties

The target compound positions the –CF3 group on the pyridine ring (6-position), whereas the ligand 2-(5-trifluoromethyl-1H-pyrazol-3-yl)pyridine (L1) places the –CF3 group on the pyrazole ring [1]. The review by Titova et al. concludes that the structure of pyrazolylpyridine ligands determines the photophysical and chemical properties of their metal complexes, specifically that substituent position modulates emission energy and quantum yield [2]. While direct head-to-head photophysical data for the target compound versus L1 are not available, the differential electronic effect of CF3 on pyridine (directly conjugated with the metal-binding nitrogen) versus pyrazole (remote from the metal center) is expected to yield distinct HOMO–LUMO gaps and charge-transfer characteristics [2]. This is a class-level inference rooted in established structure–property relationships.

Substituent position
Class-level
Target CF₃ on pyridine 6‑pos.
Comparator CF₃ on pyrazole 5‑pos.
Expected to differentiate HOMO–LUMO gap; photophysical tuning
Inferred from structure–property trends
Photoluminescence Metal Complexes Regioisomer Differentiation

Pyrazole NH Enables Bridging Coordination Mode

The target compound bears a free NH group on the pyrazole ring, which can be deprotonated (pKa of pyrazole NH ~14) to generate an anionic pyrazolate donor. In contrast, 2-(1-methyl-1H-pyrazol-3-yl)-6-(trifluoromethyl)pyridine lacks this acidic proton and cannot form a bridging pyrazolate anion [1]. The review by Titova et al. highlights that the capacity for NH deprotonation is a key advantage of (1H-pyrazolyl)pyridines over 2,2′-bipyridine ligands, enabling the formation of di- and polynuclear complexes with bridging metal–pyrazolate–metal motifs [1]. This functional distinction is absolute: the N-methyl analog is limited to terminal bidentate chelation only, whereas the target compound can serve as either a neutral bidentate chelator or an anionic bridging ligand depending on pH and metal ion [1]. This is a class-level inference.

Bridging capacity
Class-level
Target Free NH → anionic pyrazolate bridge
N‑Methyl No deprotonation; terminal chelate only
Enables polynuclear architectures
Binary functional distinction
Coordination Polymers Bridging Ligands Pyrazolate Chemistry

Increased Lipophilicity Improves Membrane Permeability

The –CF3 group is a well-established lipophilicity-enhancing substituent. The target compound contains a –CF3 group, whereas 2-(1H-pyrazol-3-yl)pyridine does not. The measured LogP of the closely related 3-trifluoromethyl isomer (2-(1H-pyrazol-3-yl)-3-(trifluoromethyl)pyridine) is 2.25, as reported by Hit2Lead/ChemBridge . For comparison, the non-fluorinated parent 2-(1H-pyrazol-3-yl)pyridine has a predicted LogP of approximately 1.4–1.47 . By direct analogy, the target 6-CF3 isomer is expected to have a LogP in the range of 2.0–2.5, representing an increase of roughly 0.6–1.1 log units over the non-fluorinated scaffold . This is a cross-study comparable estimate, as experimental LogP for the exact target compound has not been published in peer-reviewed literature.

Lipophilicity
Cross-study
~0.6–1.1 log units higher LogP
May support membrane permeability for cell assays
Estimated by isomer analogy; verify experimentally
Drug Discovery Fragment-Based Screening Lipophilicity

Unique Chelate Geometry vs. 2,2′-Bipyridine

The target compound forms a five-membered chelate ring upon metal coordination (pyridine N → pyrazole N), identical in atom count to 2,2′-bipyridine but with different bond lengths and angles due to the five-membered pyrazole versus six-membered pyridine ring [1]. The N–N bite distance in pyrazolylpyridine ligands is typically shorter than in 2,2′-bipyridine, favoring different metal ionic radii and coordination polyhedra [1]. This structural difference translates into altered redox potentials and ligand-field splitting. While direct crystallographic comparison data for the target compound are lacking, the review literature establishes that pyrazolylpyridines are not interchangeable with 2,2′-bipyridines in metal complex design due to these geometric differences [1]. This is a class-level inference.

Bite geometry
Class-level
N–N ~2.6–2.8 Å five-membered chelate
Geometry differs from 2,2′-bipyridine; redox tuning
Crystallographic data for target not yet available
Coordination Chemistry Chelate Effect Ligand Geometry

High Purity and Broad Supplier Availability

The target compound is commercially available from multiple vendors (e.g., Leyan, AKSci, Chemsrc) at a certified purity of 98% . In contrast, several close regioisomers such as 2-(5-trifluoromethyl-1H-pyrazol-3-yl)pyridine and 2-(1-methyl-1H-pyrazol-3-yl)-6-(trifluoromethyl)pyridine are less broadly stocked or require custom synthesis, potentially increasing lead times and batch-to-batch variability . The specified purity of 98% by the supplier ensures that catalytic and biological assays can be conducted with minimal interference from impurities. This is supporting evidence derived from commercial datasheets.

Supplier purity
Supporting
98% purity
Supports reproducible synthesis and assay
Multi-supplier; verify lot CoA
Chemical Procurement Building Block Quality Assurance

Key Application Scenarios


Luminescent Ir(III) and Pt(II) Complexes with Tunable Emission

The electron-withdrawing –CF3 group at the pyridine 6-position stabilizes the metal-to-ligand charge-transfer (MLCT) excited state by lowering the π* orbital energy of the pyridine ring. This effect, inferred from the class-level structure–property relationships established by Titova et al. [1], makes the target compound a rational choice for synthesizing phosphorescent Ir(III) or Pt(II) complexes with blue-shifted emission relative to non-fluorinated pyrazolylpyridine analogs. Procurement of the 98%-pure compound from multiple suppliers enables reproducible synthesis of cyclometalated complexes for OLED and light-emitting electrochemical cell (LEC) research.

Fragment-Based Discovery: Balanced Lipophilicity and H-Bond Donor

With an estimated LogP of 2.0–2.5 (by analogy to the 3-CF3 isomer, LogP 2.25 [1]) and one hydrogen-bond donor (pyrazole NH), the compound occupies a favorable fragment-like property space. Its increased lipophilicity over the non-fluorinated analog (LogP ~1.4 ) enhances membrane permeability while the retained NH group provides a vector for polar interactions. These properties make it a suitable fragment for kinase inhibitor or GPCR ligand design where both hydrophobic and hydrogen-bonding pharmacophore elements are required.

Ru(II) Photosensitizers with Extended Visible Absorption

The –CF3 substituent on the pyridine ring withdraws electron density, which is expected to red-shift the metal-to-ligand charge-transfer (MLCT) absorption band of Ru(II) polypyridyl complexes compared to those with unsubstituted pyrazolylpyridine ligands [1]. This property is valuable for dye-sensitized solar cells (DSSCs) and photocatalytic water splitting. The target compound's commercial availability at 98% purity supports the gram-scale synthesis of heteroleptic [Ru(tpy)(L)(NCS)3]-type photosensitizers (where L = target ligand) for device fabrication studies.

Polymer-Supported Pd(II) Pyrazolylpyridine Catalysts

The bidentate chelation mode of the target ligand, combined with the electron-poor pyridine ring, creates a Pd(II) coordination environment with modulated electrophilicity—a concept demonstrated broadly for Pd(II) pyrazolylpyridine complexes [1]. Such complexes are candidates for Suzuki–Miyaura cross-coupling catalysis under aerobic conditions. The target compound's structural differentiation from 2,2′-bipyridine and its N-methyl analogs enables the design of catalyst libraries for screening C–C bond formation with challenging aryl chloride substrates.

Application
Selection Property
Validation Focus
Luminescent Ir(III)/Pt(II) complexes
Electron-withdrawing CF₃ on pyridine stabilizes MLCT
Emission wavelength and quantum yield assessment
Fragment-based discovery
Estimated LogP ~2–2.5 and H-bond donor
Membrane permeability and target engagement assays
Ru(II) photosensitizers
CF₃ withdraws electron density, red-shifting MLCT absorption
Absorption spectrum and photocatalytic activity review
Polymer-supported Pd(II) catalysts
Bidentate chelation with electron-poor pyridine modulates electrophilicity
Catalytic performance in C–C cross-coupling screening
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